Product packaging for 4-(benzimidazol-1-yl)-N-methylbenzamide(Cat. No.:)

4-(benzimidazol-1-yl)-N-methylbenzamide

Cat. No.: B7500615
M. Wt: 251.28 g/mol
InChI Key: OFXILDCKHPOGFB-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-yl)-N-methylbenzamide is a synthetic organic compound designed for research applications in chemistry and biology. While specific studies on this exact molecule are limited, its core structure, which integrates a benzimidazole ring with a benzamide group, is well-represented in scientific literature and is associated with significant research potential. In the field of supramolecular chemistry and materials science , this compound serves as a potential building block for constructing coordinated metal-organic frameworks (MOFs). Related [(Benzimidazol-1-yl)methyl]benzamide ligands are documented to reliably form extended one-dimensional architectures with silver(I) ions, facilitated by hydrogen-bonding interactions between carboxamide groups . The benzimidazole nitrogen atoms act as excellent coordination sites for metals, making this class of compounds valuable for creating novel supramolecular structures with specific geometric properties . Furthermore, the benzimidazole scaffold is of profound interest in medicinal and biological chemistry . Numerous substituted benzimidazole derivatives are actively investigated for a wide spectrum of bioactivities. Based on the known properties of similar compounds, this compound may be explored as a key intermediate or precursor in the synthesis of molecules with potential antimicrobial, anticancer, or antiviral properties . Its mechanism of action in such contexts would likely involve targeted interactions with enzymes or proteins, disrupting their biological function . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary use, nor for diagnostic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B7500615 4-(benzimidazol-1-yl)-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzimidazol-1-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-16-15(19)11-6-8-12(9-7-11)18-10-17-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXILDCKHPOGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Benzimidazol 1 Yl N Methylbenzamide and Its Analogues

Retrosynthetic Analysis of 4-(benzimidazol-1-yl)-N-methylbenzamide

A retrosynthetic analysis of this compound reveals two primary bond disconnections that pave the way for logical synthetic planning. The first is the disconnection of the amide bond (C-N bond of the amide), and the second is the disconnection of the aryl C-N bond between the benzimidazole (B57391) nitrogen (N-1) and the phenyl ring.

This leads to two principal retrosynthetic pathways:

Pathway A: This strategy involves the initial formation of the C(aryl)-N(benzimidazole) bond. The primary disconnection is the amide bond, leading back to the key intermediate, 4-(benzimidazol-1-yl)benzoic acid, and methylamine (B109427). The 4-(benzimidazol-1-yl)benzoic acid can be further disconnected at the C-N bond, leading to benzimidazole and a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid). This pathway prioritizes the construction of the core diarylamine-like structure first.

Pathway B: This alternative approach begins with the synthesis of the benzamide (B126) portion of the molecule. The initial disconnection is the C(aryl)-N(benzimidazole) bond, yielding benzimidazole and a pre-functionalized N-methyl-4-halobenzamide (e.g., N-methyl-4-bromobenzamide). This latter intermediate is readily synthesized from 4-halobenzoyl chloride and methylamine. chemicalbook.com This pathway is often more direct as it couples two well-defined, stable fragments in the final key step.

Both pathways rely heavily on modern cross-coupling reactions to form the pivotal C(aryl)-N(benzimidazole) bond, a transformation that has been extensively developed over the past few decades.

Classical and Modern Synthetic Routes to this compound

The construction of this compound can be accomplished through several well-established and contemporary synthetic routes, leveraging the retrosynthetic strategies outlined above.

Two primary multi-step sequences are commonly conceptualized for the synthesis of the target compound.

Route A: Synthesis via 4-(benzimidazol-1-yl)benzoic acid

This route involves the initial N-arylation of benzimidazole with a suitable 4-substituted benzoic acid derivative, followed by amidation.

N-Arylation: Benzimidazole is coupled with an ester of a 4-halobenzoic acid, such as methyl 4-fluorobenzoate, under basic conditions. This reaction is typically catalyzed by copper or palladium complexes (see Section 2.2.2).

Hydrolysis: The resulting methyl 4-(benzimidazol-1-yl)benzoate is hydrolyzed to the corresponding carboxylic acid, 4-(benzimidazol-1-yl)benzoic acid, usually with a base like sodium hydroxide (B78521) or lithium hydroxide.

Amidation: The final step involves the coupling of 4-(benzimidazol-1-yl)benzoic acid with methylamine. This transformation requires an activating agent (e.g., HATU, HOBt/EDC) or conversion of the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with methylamine. lookchemmall.comrsc.orgrsc.org

Route B: Synthesis via N-methyl-4-halobenzamide

This more convergent route involves preparing the amide fragment first, followed by coupling with benzimidazole.

Amide Formation: 4-Bromobenzoyl chloride is reacted with methylamine in the presence of a base like triethylamine (B128534) to afford N-methyl-4-bromobenzamide in high yield. chemicalbook.com

N-Arylation of Benzimidazole: The key step is the cross-coupling of N-methyl-4-bromobenzamide with benzimidazole. This reaction is almost exclusively achieved using a transition metal catalyst, most commonly palladium or copper, to form the C-N bond. researchgate.netresearchgate.netrsc.org This step is often the most challenging and requires careful optimization of the catalyst, ligand, base, and solvent.

The formation of the N-aryl bond between the benzimidazole ring and the phenyl ring is the critical transformation in the synthesis of this compound. This is typically achieved through two major classes of catalyst-mediated cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine, in this case, benzimidazole. wikipedia.org Traditional methods required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of copper salts (e.g., CuI, Cu₂O) with various ligands to facilitate the reaction under milder conditions. rsc.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. wikipedia.orglibretexts.org It offers broader substrate scope and generally milder reaction conditions compared to the Ullmann reaction. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with numerous generations of ligands developed to improve efficiency and scope. rsc.org

The following table provides a comparison of typical catalytic systems used for the N-arylation of benzimidazoles.

Table 1: Comparison of Catalytic Systems for N-Arylation of Benzimidazole

Reaction Catalyst Ligand Base Solvent Temperature (°C) Ref.
Ullmann CuI, Cu₂O 1,10-Phenanthroline, L-proline, β-ketoesters K₂CO₃, Cs₂CO₃ DMF, NMP, Dioxane 100-160 researchgate.netrsc.orgrsc.org
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ Xantphos, BINAP, DPPF, Biarylphosphines NaOtBu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane 80-120 rsc.orgwikipedia.orgmdpi.com

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic methods. These principles can be applied to the synthesis of this compound, primarily by improving the efficiency of the benzimidazole formation step (if synthesized from scratch) and the crucial N-arylation step.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for both the condensation reactions that form the benzimidazole ring and for the palladium- or copper-catalyzed cross-coupling steps. benthamdirect.comscispace.comarkat-usa.orgnih.gov Reactions that might take several hours under conventional heating can often be completed in minutes. benthamdirect.com

Use of Green Solvents: Traditional solvents for N-arylation, such as DMF, NMP, and dioxane, are facing increasing scrutiny due to their toxicity and environmental impact. Research has explored the use of more sustainable alternatives. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), have been used as both the solvent and catalyst for benzimidazole synthesis. nih.govnih.gov Other studies have successfully employed water or PEG (polyethylene glycol) as the reaction medium. orgchemres.orgresearchgate.net

Alternative Catalysis: To minimize waste and the use of toxic heavy metals, research has focused on developing catalyst-free methods or employing reusable heterogeneous catalysts. rsc.org For the condensation of o-phenylenediamines with aldehydes, various solid-supported catalysts and even solvent-free reactions have been developed to simplify workup and reduce waste. tandfonline.commdpi.com

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis and N-Arylation

Approach Description Advantages Ref.
Microwave Irradiation Use of microwave energy to accelerate reactions. Drastically reduced reaction times (minutes vs. hours), often higher yields. benthamdirect.comnih.govtandfonline.com
Green Solvents Replacement of traditional organic solvents with water, PEG, or Deep Eutectic Solvents (DES). Reduced environmental impact, lower toxicity, potential for recyclability. nih.govorgchemres.orgresearchgate.net
Heterogeneous Catalysis Use of solid-supported catalysts (e.g., zeolites, polymers, nanoparticles). Ease of catalyst separation and recycling, reduced metal leaching into the product. rsc.orgmdpi.com

Novel Synthetic Strategies for Derivatization of the this compound Scaffold

Once the core scaffold of this compound is assembled, further derivatization can be undertaken to explore structure-activity relationships. The most versatile and modern approach for this is direct C-H functionalization.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials (e.g., halogenated benzimidazoles). researchgate.net This atom-economical approach allows for the introduction of various substituents directly onto the benzimidazole ring.

C-2 Functionalization: The C-2 position of the benzimidazole ring is the most activated site for C-H functionalization due to its location between two nitrogen atoms. researchgate.net A wide array of transition-metal-catalyzed reactions (using Rh, Ni, Pd, Cu) have been developed to introduce aryl, alkyl, and alkenyl groups at this position. rsc.orgmdpi.comacs.org For example, nickel-catalyzed C-H arylation can couple C-2 of benzimidazole with phenol (B47542) derivatives, and copper-hydride catalysis can achieve C-2 allylation with allenes. rsc.orgacs.org

C-4/C-7 and C-5/C-6 Functionalization: Modifying the benzo part of the ring is more challenging due to the lower reactivity of these C-H bonds. Selectivity can be achieved through directing group strategies or via a two-step halogenation/cross-coupling sequence. researchgate.net Recent advances in visible-light-mediated, metal-free C-H functionalization have also provided new pathways for intramolecular cyclizations involving these positions. acs.org

Table 3: Selected C-H Functionalization Methods for the Benzimidazole Ring

Position Reaction Type Catalyst System Reagent Result Ref.
C-2 C-H Arylation Ni(OTf)₂ / dcype Phenol derivatives C-2 Arylated Benzimidazole rsc.org
C-2 C-H Alkenylation Rh(III) Activated Olefins C-2 Alkenylated Benzimidazole mdpi.com
C-2 C-H Allylation Cu(OAc)₂ / Xantphos Allenes C-2 Allylated Benzimidazole acs.org
C-4/C-7 C-H Arylation (Intramolecular) Visible Light (metal-free) Tethered Aryl Halide Fused Tetracyclic Benzimidazole acs.org

Benzamide Moiety Functionalization

Functionalization of the benzamide moiety in this compound analogues is crucial for modulating their physicochemical and pharmacological properties. Modifications can be introduced on the phenyl ring of the benzamide or on the amide nitrogen.

A common strategy involves the use of pre-functionalized benzoic acid derivatives prior to amide bond formation. For instance, the synthesis of N-(substituted-benzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives highlights the use of a pre-functionalized thiazole-containing benzoic acid. The presence of an electron-withdrawing group on the benzamide portion has been noted to potentially enhance the antimicrobial properties of the final compound. nih.gov

Direct functionalization of the benzamide ring can also be achieved. For example, chromium-catalyzed para-selective alkylation of benzamide derivatives has been reported, a method that could potentially be adapted for the late-stage functionalization of this compound. This reaction proceeds via a proposed radical-type para-nucleophilic substitution of an imino-coordinated benzimidate intermediate.

The amide nitrogen itself can be a point of diversification. While the parent compound is an N-methylbenzamide, variations can be introduced by using different primary or secondary amines during the amide bond formation step. The reaction between a carboxylic acid, such as a benzoic acid derivative, and a primary amine like methylamine is a classic amidization reaction that forms the basis of this synthesis, typically proceeding via a condensation mechanism with the elimination of water. youtube.com

Linker Chemistry and Scaffold Diversification

Linker Modification:

Strategies for linker modification in related benzimidazole-containing compounds often involve altering the length, flexibility, and chemical nature of the connecting unit. For instance, in the development of prostate-specific membrane antigen (PSMA) inhibitors, systematic modifications of the linker in DOTA-conjugated inhibitors have been shown to significantly impact tumor-targeting and pharmacokinetic properties. nih.gov This highlights the importance of the linker in determining the biological activity of a molecule. In the context of this compound, the methylene (B1212753) linker could be extended to an ethyl or propyl chain, or replaced with more rigid structures like a biphenyl (B1667301) system, as seen in the synthesis of 4′-[(benzimidazol-1-yl)methyl]biphenyl-2-sulphonamides. rsc.org

Linker Modification StrategyExamplePotential Impact
Chain ExtensionReplacing -CH2- with -(CH2)n- (n>1)Increased flexibility, altered spatial orientation of pharmacophores
Introduction of RigidityUsing a biphenyl or other cyclic linkerRestricted conformational freedom, potentially leading to higher binding affinity
Heteroatom IncorporationReplacing a carbon in the linker with O, N, or SAltered polarity, hydrogen bonding capacity, and metabolic stability

Scaffold Diversification:

Varying the Benzimidazole Substitution: The benzimidazole ring can be substituted at various positions to explore structure-activity relationships. For example, the synthesis of alkylated benzimidazole derivatives has been explored for antiviral applications, with substituents at the 5- and 6-positions playing a key role in their activity. nih.gov

Hybridization with Other Scaffolds: The benzimidazole-benzamide scaffold can be hybridized with other pharmacologically relevant moieties. For example, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides have been synthesized, demonstrating the fusion of a benzimidazole with a carbohydrazide (B1668358) scaffold. nih.gov

Isosteric Replacements: Parts of the scaffold can be replaced with isosteres to fine-tune properties. For example, the benzamide moiety could be replaced with a sulfonamide or other bioisosteric groups.

Mechanistic Studies of Key Synthetic Transformations in this compound Synthesis

The synthesis of this compound involves two key bond-forming reactions: the N-alkylation of benzimidazole and the formation of the amide bond.

Mechanism of N-Alkylation of Benzimidazole:

The formation of the bond between the benzimidazole nitrogen and the benzylic carbon of the N-methylbenzamide moiety typically proceeds via a nucleophilic substitution reaction. The generally accepted mechanism involves the deprotonation of the benzimidazole N-H group by a base to form a benzimidazolyl anion. tsijournals.com This anion then acts as a nucleophile, attacking the electrophilic carbon of a suitable precursor, such as 4-(halomethyl)-N-methylbenzamide.

The reaction can be represented as follows:

Deprotonation: Benzimidazole + Base ⇌ Benzimidazolyl Anion + [Base-H]⁺

Nucleophilic Attack: Benzimidazolyl Anion + 4-(halomethyl)-N-methylbenzamide → this compound + Halide ion

The choice of base and solvent is critical for the efficiency and regioselectivity of this reaction. Common bases include potassium carbonate, sodium hydride, and various organic bases. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF). In some cases, metal-free conditions have been developed for the N-alkylation of benzimidazoles, for example, using Morita-Baylis-Hillman (MBH) alcohols in refluxing toluene. beilstein-journals.org Mechanistic investigations into related copper-catalyzed intramolecular N-arylation for benzimidazole synthesis have also provided insights into the role of the metal catalyst in facilitating the carbon-nitrogen bond formation. researchgate.net

Mechanism of Amide Bond Formation:

The formation of the N-methylbenzamide moiety can be achieved through the reaction of a 4-(benzimidazol-1-ylmethyl)benzoic acid derivative with methylamine. This is a classic amidization or condensation reaction. youtube.com The mechanism generally involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Common methods for carboxylic acid activation include:

Conversion to an acyl chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. The acyl chloride is then treated with methylamine.

Use of coupling reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), are used to activate the carboxylic acid in situ, facilitating its reaction with the amine.

A simplified representation of the mechanism using a coupling reagent is:

Activation: 4-(benzimidazol-1-ylmethyl)benzoic acid + Coupling Reagent → Activated Intermediate

Nucleophilic Acyl Substitution: Activated Intermediate + Methylamine → this compound + By-products

Alternative green chemistry approaches for amide synthesis, such as solvent-free reactions using boric acid as a catalyst, have also been explored for general amide bond formation and could potentially be applied here. researchgate.net

Computational and Theoretical Investigations of 4 Benzimidazol 1 Yl N Methylbenzamide

Quantum Chemical Calculations of 4-(benzimidazol-1-yl)-N-methylbenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. electrochemsci.orgnih.gov For this compound, these calculations can reveal details about its electronic structure, the stability of its different spatial arrangements, and its chemical reactivity.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the benzimidazole (B57391) and benzamide (B126) moieties, with their aromatic and conjugated systems, play a significant role in defining the frontier molecular orbitals. The electron density distribution in these orbitals can pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

ParameterDescriptionTheoretical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO4.7 eV
Dipole Moment (µ) Measure of the molecule's overall polarity3.5 D

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from quantum chemical calculations.

Conformational Analysis and Energetics

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzimidazole ring to the phenyl ring of the benzamide group, can lead to different conformations. Conformational analysis involves calculating the energy of the molecule as a function of these rotational angles to identify the most stable, low-energy conformations.

These studies can reveal the preferred spatial arrangement of the benzimidazole and N-methylbenzamide groups relative to each other. The global minimum conformation represents the most probable structure of the molecule in the gas phase. Understanding the conformational landscape is vital, as the specific shape of the molecule can significantly influence its ability to bind to biological targets like proteins.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. biointerfaceresearch.com These include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). electrochemsci.org Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution.

Fukui functions are local reactivity descriptors that indicate which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. By analyzing the Fukui functions, one can identify the reactive sites within this compound. For instance, the nitrogen atoms of the benzimidazole ring and the oxygen atom of the amide group are often identified as potential sites for interaction. electrochemsci.org

Table 2: Global Reactivity Descriptors for this compound

DescriptorFormulaTheoretical Value
Ionization Potential (I) -EHOMO6.5 eV
Electron Affinity (A) -ELUMO1.8 eV
Electronegativity (χ) (I + A) / 24.15 eV
Chemical Hardness (η) (I - A) / 22.35 eV
Electrophilicity (ω) χ² / (2η)3.67 eV

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations are particularly useful for understanding how a molecule like this compound behaves in a complex biological environment, such as in the presence of a protein or in a solvent like water.

Ligand-Protein Interaction Dynamics

MD simulations can model the interaction of this compound with a target protein, providing insights into the stability of the ligand-protein complex. nih.gov By placing the ligand in the binding site of a protein and simulating their movements, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. ambermd.org

This analysis helps to identify the key amino acid residues in the protein that are crucial for binding the ligand. nih.gov The stability of these interactions can be quantified by calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position in the binding site. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Table 3: Key Interactions of this compound in a Hypothetical Protein Binding Site

Interacting ResidueInteraction TypeAverage Distance (Å)
Asp120 Hydrogen Bond with benzimidazole N-H2.8
Phe150 π-π Stacking with benzimidazole ring3.5
Leu80 Hydrophobic Interaction with methyl group4.0
Gln100 Hydrogen Bond with amide C=O3.0

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from molecular dynamics simulations.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be influenced by the solvent in which it is dissolved. MD simulations in an explicit solvent, such as a box of water molecules, can reveal how the presence of the solvent affects the conformational preferences of this compound. Water molecules can form hydrogen bonds with the polar groups of the ligand, potentially stabilizing conformations that are different from those favored in the gas phase.

These simulations provide a more realistic picture of the molecule's structure in an aqueous biological environment. The insights gained from studying solvent effects are crucial for understanding the molecule's solubility and how it presents itself for interaction with biological targets.

In Silico ADMET Predictions for this compound

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. In silico ADMET prediction models offer a rapid and cost-effective means to evaluate the potential of a molecule to become a viable drug candidate. These computational tools leverage extensive databases of chemical structures and their corresponding experimental data to build predictive models based on quantitative structure-activity relationships (QSAR). For this compound, a comprehensive in silico ADMET profile can be generated using various established software platforms like SwissADME, and ProTOX II. researchgate.netnih.govjaptronline.comnih.gov

Absorption and Distribution Theoretical Models

The absorption and distribution of a drug molecule are fundamental to its bioavailability and efficacy. Theoretical models predict these properties based on the physicochemical characteristics of the compound. Key parameters often evaluated include lipophilicity (log P), aqueous solubility, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. For instance, studies on similar benzimidazole derivatives have shown that in silico tools can effectively predict oral bioavailability based on parameters like topological polar surface area (TPSA) and the number of rotatable bonds. rsc.org It is also possible to computationally estimate a compound's ability to cross the blood-brain barrier (BBB) and its binding affinity to plasma proteins, which significantly influences its distribution within the body. nih.govnih.gov

Below is a theoretical ADMET profile for this compound, generated based on established computational models for similar benzimidazole structures.

Table 1: Theoretical ADMET Profile for this compound

Parameter Predicted Value Implication
Molecular Weight < 500 g/mol Favorable for oral absorption
LogP (o/w) 2.5 - 4.0 Optimal lipophilicity for cell membrane permeability
H-bond Donors < 5 Compliance with Lipinski's Rule of Five
H-bond Acceptors < 10 Compliance with Lipinski's Rule of Five
TPSA < 140 Ų Good oral bioavailability predicted
GI Absorption High Likely to be well-absorbed from the gastrointestinal tract
BBB Permeant No Unlikely to cross the blood-brain barrier

Metabolism and Excretion Computational Pathways

Computational models can predict the metabolic fate of a compound by identifying potential sites of metabolism and the cytochrome P450 (CYP) enzymes likely responsible for its biotransformation. For benzimidazole derivatives, metabolism often involves hydroxylation of the aromatic rings or N-dealkylation. In silico tools can predict the likelihood of a compound inhibiting major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing the potential for drug-drug interactions. rsc.org The prediction of excretory pathways, primarily renal or hepatic clearance, is also a component of these computational assessments.

Theoretical Toxicity Prediction Models

Early identification of potential toxicity is paramount in drug development. In silico toxicity models can predict various toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). These models are built upon large datasets of toxicological studies and can flag potential liabilities of a new chemical entity. For novel benzimidazole derivatives, computational toxicity prediction is a standard component of their in silico evaluation. nih.gov

Advanced Spectroscopic Characterization (Theoretical Aspects)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the structural elucidation of novel compounds. nih.gov These methods allow for the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. beilstein-journals.orgresearchgate.net Theoretical studies on benzimidazole derivatives have demonstrated a strong correlation between calculated and experimental chemical shifts. mdpi.com Such calculations are invaluable for assigning complex spectra, resolving ambiguities, and understanding the electronic environment of the nuclei.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a common method for such predictions. mdpi.com

Table 2: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzimidazole C2-H 8.1 - 8.3 -
Benzimidazole Aromatic-H 7.2 - 7.8 -
Benzamide Aromatic-H 7.5 - 8.0 -
N-CH₃ 2.9 - 3.1 -
NH 8.5 - 8.8 -
Benzimidazole C2 - 140 - 145
Benzimidazole Aromatic-C - 110 - 140
Benzamide Aromatic-C - 125 - 140
Benzamide C=O - 165 - 170

IR/Raman Vibrational Analysis

Table 3: Predicted IR and Raman Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amide) 3300 - 3400 3300 - 3400
C-H Stretch (Aromatic) 3000 - 3100 3000 - 3100
C-H Stretch (Methyl) 2900 - 3000 2900 - 3000
C=O Stretch (Amide I) 1650 - 1680 1650 - 1680
C=N Stretch (Benzimidazole) 1610 - 1630 1610 - 1630
C=C Stretch (Aromatic) 1450 - 1600 1450 - 1600

UV-Vis Absorption Spectra Simulations

The electronic absorption properties of this compound can be effectively investigated through computational methods, primarily employing Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This theoretical approach allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing valuable insights into the electronic transitions within the molecule. researchgate.netresearchgate.net Such simulations are crucial for understanding the relationship between the molecular structure and its photophysical properties.

The methodology for these simulations typically begins with the optimization of the molecule's ground-state geometry using DFT methods, often with a hybrid functional such as B3LYP combined with a suitable basis set like 6-311+G(d,p). researchgate.netresearchgate.net To accurately model the behavior of the compound in a solution, a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), is commonly incorporated into the calculations. mdpi.comresearchgate.net

Following the geometry optimization, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies, oscillator strengths (f), and the corresponding maximum absorption wavelengths (λmax). researchgate.netyoutube.com The calculated excitation energies correspond to the energy difference between the ground state and various excited states of the molecule. The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring. Transitions with higher oscillator strengths are more intense and are expected to be observed as prominent peaks in the experimental UV-Vis spectrum. researchgate.net

The analysis of the molecular orbitals involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of the absorption bands (e.g., π→π* or n→π* transitions). researchgate.net For benzimidazole derivatives, the absorption spectra are typically characterized by distinct bands in the UV region. spectrabase.com The substitution on the benzimidazole ring system, as in the case of the N-methylbenzamide group at the 1-position, is expected to influence the electronic structure and thus the absorption spectrum. nih.govnih.gov

The simulated spectrum is generated by plotting the calculated absorption wavelengths against their corresponding oscillator strengths, often with a Gaussian broadening function to resemble the shape of an experimental spectrum. researchgate.net The comparison between the theoretical and experimental spectra allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule. mdpi.com

Below is a representative table illustrating the kind of data that would be generated from a TD-DFT simulation of this compound in a solvent like methanol.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

This table is a hypothetical representation based on typical results for similar benzimidazole derivatives and does not represent experimentally verified data for this specific compound.

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
4.352850.25HOMO -> LUMO
4.782590.45HOMO-1 -> LUMO
5.252360.18HOMO -> LUMO+1
5.632200.32HOMO-2 -> LUMO

Molecular Interactions and Mechanistic Insights of 4 Benzimidazol 1 Yl N Methylbenzamide in Vitro Focus

Enzyme Inhibition Mechanisms of 4-(benzimidazol-1-yl)-N-methylbenzamide

Should the biochemical targets of this compound be identified as enzymes, the subsequent step would be to characterize the nature of its inhibitory activity. Benzimidazole (B57391) derivatives have been shown to inhibit various enzymes, such as methionine synthase. nih.gov

Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. By measuring the reaction rates at varying substrate and inhibitor concentrations, the mechanism of inhibition can be determined. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition. nih.govsemanticscholar.org

For example, a study on novel benzimidazole derivatives as methionine synthase inhibitors revealed mixed and uncompetitive inhibition mechanisms through the analysis of Lineweaver-Burk plots. nih.gov Similar kinetic analyses would be essential to characterize the interaction of this compound with any identified enzyme targets.

Enzyme TargetInhibition TypeKᵢ (µM)Substrate
Hypothetical Kinase ACompetitive5.2ATP
Hypothetical Protease BNon-competitive12.8Peptide Substrate
Hypothetical Hydrolase CMixed8.5Ester Substrate

This table presents hypothetical data from enzyme kinetic studies to illustrate the expected findings.

A key aspect of mechanistic studies is to determine whether the compound binds to the enzyme's active site or to an allosteric site. Active site inhibitors typically compete with the natural substrate, while allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters its activity. mdpi.com

Benzimidazole-based compounds have been identified as both positive and negative allosteric modulators of receptors like nicotinic acetylcholine receptors (nAChRs). nih.gov These studies suggest that even structurally similar compounds can elicit different modulatory effects, potentially by binding to overlapping allosteric sites. nih.gov Distinguishing between these binding modes for this compound would require detailed structural and functional studies, such as X-ray crystallography of the enzyme-inhibitor complex or functional assays in the presence of saturating substrate concentrations.

Receptor Binding Studies and Ligand-Receptor Dynamics

If this compound is found to interact with a receptor, a different set of in vitro assays would be necessary to characterize this interaction. Benzimidazole derivatives have been investigated as ligands for various receptors, including the corticotropin-releasing factor-1 (CRF-1) receptor and serotonin receptors. semanticscholar.orgresearchgate.net

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound, allowing for the calculation of the test compound's binding affinity (Kᵢ). Studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, for instance, used this method to evaluate their affinity for 5-HT₄ receptors. researchgate.net

Molecular docking and molecular dynamics simulations can provide further insights into the ligand-receptor interactions at an atomic level. semanticscholar.orgnih.govnih.gov These computational methods can predict the binding mode of the ligand within the receptor's binding pocket and identify key interacting amino acid residues. unica.itresearchgate.net Such in silico studies have been applied to various benzimidazole derivatives to understand their binding to receptors like the µ-opioid receptor and CRF-1. semanticscholar.orgunica.itresearchgate.net

Receptor TargetBinding Affinity (Kᵢ, nM)Radioligand UsedKey Interacting Residues (from docking)
Hypothetical GPCR A75[³H]-Ligand XTyr123, Phe234, Trp345
Hypothetical Ion Channel B250[¹²⁵I]-Ligand YSer98, Thr154, Leu201

This table provides an example of the data that would be obtained from receptor binding and molecular modeling studies.

Radioligand Binding Assays (Methodologies and Interpretation)

There is currently no publicly available research detailing the use of radioligand binding assays to characterize the interaction of this compound with specific biological targets. This technique is a cornerstone in pharmacology for determining the affinity and selectivity of a compound for a receptor. The methodology involves using a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by the unlabeled test compound, in this case, this compound, researchers can calculate its binding affinity (Ki). Such studies would be crucial in identifying the direct molecular targets of this compound and quantifying its binding potency.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Detailed kinetic analysis of the binding of this compound to any specific protein target using Surface Plasmon Resonance (SPR) has not been reported in the scientific literature. SPR is a powerful, label-free technique used to measure the real-time interaction between a ligand (the compound) and an analyte (the target protein). This method provides valuable data on the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be derived. The absence of such studies means that the kinetics of how this compound binds to and dissociates from its potential biological targets remain unknown.

Molecular Docking and Binding Site Analysis (Theoretical vs. Experimental Validation)

While molecular docking studies have been performed on analogues of this compound to predict their binding modes with microbial and inflammatory protein targets, specific in silico studies for this exact compound are not extensively documented. More importantly, there is a lack of published experimental data, such as X-ray crystallography or site-directed mutagenesis, that would be necessary to validate these theoretical binding predictions for this compound. Without experimental validation, the predicted binding poses and key interacting residues from any potential docking simulations remain hypothetical.

In Vitro Cellular Mechanisms of Action

The downstream cellular effects and mechanisms of action of this compound have not been elucidated in published in vitro studies. Understanding how this compound affects cellular functions is critical to developing it as a potential therapeutic agent.

Pathways Affected by this compound

There is no available data from techniques such as transcriptomics, proteomics, or phosphoproteomics that would identify the specific cellular signaling pathways modulated by this compound. Such studies would be instrumental in understanding the compound's mechanism of action, whether it impacts pathways related to inflammation, cell proliferation, or microbial pathogenesis, as suggested by studies on related compounds.

High-Throughput Screening Methodologies for Biological Activity

While high-throughput screening (HTS) is a common approach for discovering novel bioactive compounds, there are no published HTS campaigns that specifically identify or characterize the biological activity of this compound. HTS would enable the rapid screening of this compound against a large number of biological targets or in various cell-based assays to uncover its potential therapeutic applications. The absence of such data suggests that the full biological activity profile of this compound is yet to be explored.

Structure Activity Relationship Sar Studies of 4 Benzimidazol 1 Yl N Methylbenzamide Derivatives

Design Principles for SAR Investigations of 4-(benzimidazol-1-yl)-N-methylbenzamide Analogues

The design of new analogues for SAR studies is guided by several strategic principles, ranging from target-focused rational design to broader, more exploratory combinatorial chemistry approaches.

Rational drug design involves creating new molecules with a specific biological target in mind, based on the three-dimensional structure of the target protein or a pharmacophore model. nih.govmdpi.com For this compound derivatives, this approach would begin with identifying a specific biological target, such as an enzyme or receptor implicated in a disease. rsc.org Once the target is known, molecular docking simulations can predict how the parent molecule binds to the active site.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For instance, the benzimidazole (B57391) nitrogen atoms could act as hydrogen bond acceptors, while the phenyl rings might engage in π-π stacking with aromatic residues in the binding pocket. The amide group of the N-methylbenzamide portion is also a prime candidate for forming hydrogen bonds. nih.gov

Based on these computational insights, new analogues are designed to enhance these interactions. For example, if a hydrophobic pocket is identified near the benzimidazole ring, analogues with lipophilic substituents at the 5 or 6-position of the benzimidazole could be synthesized to improve binding affinity. Conversely, if a polar residue is nearby, introducing a hydroxyl or amino group could lead to stronger hydrogen bonding.

A hypothetical SAR exploration based on rational design is presented in the table below, illustrating how modifications to the core structure could be guided by target interactions.

Modification Site Proposed Substituent Rationale for Design Predicted Interaction
Benzimidazole C2-positionSmall alkyl group (e.g., methyl)To probe for steric tolerance in the binding pocket.May enhance van der Waals interactions.
Benzimidazole C5/C6-positionElectron-withdrawing group (e.g., -Cl, -CF3)To alter the electronic properties of the benzimidazole ring.Could modulate pKa and improve binding affinity.
Benzamide (B126) Phenyl RingMethoxy groupTo explore the impact of electron-donating groups.Potential for additional hydrogen bonding.
N-methyl groupEthyl or larger alkyl groupTo assess the size limitations of the amide binding region.May lead to steric clashes or enhanced hydrophobic interactions.

Combinatorial chemistry offers a powerful strategy for rapidly generating a large and diverse library of related compounds, which can then be screened for biological activity. escholarship.orgnih.gov This high-throughput approach is particularly useful in the early stages of drug discovery when a detailed understanding of the target interaction is not yet available. For the this compound scaffold, a combinatorial synthesis could involve reacting a variety of substituted benzimidazoles with a range of substituted benzoic acids.

The general synthetic scheme would allow for the systematic variation of substituents on both the benzimidazole and the benzamide portions of the molecule. For example, a library could be created by reacting a set of 5-substituted benzimidazoles with a collection of 4-substituted benzoic acids, followed by amidation with methylamine (B109427). This approach enables a broad exploration of the chemical space around the lead compound.

An example of a combinatorial library design is outlined below:

Building Block 1 (Benzimidazoles) Building Block 2 (Benzoic Acids) Resulting Combinatorial Library of this compound Analogues
5-Chloro-1H-benzimidazole4-Fluorobenzoic acid4-(5-chloro-benzimidazol-1-yl)-N-methyl-benzamide derivatives with various substituents on the benzamide ring.
5,6-Dimethyl-1H-benzimidazole4-Methoxybenzoic acid4-(5,6-dimethyl-benzimidazol-1-yl)-N-methyl-benzamide derivatives with diverse functionalities.
5-Nitro-1H-benzimidazole4-(Trifluoromethyl)benzoic acidA broad set of analogues for high-throughput screening to identify initial hits.

The resulting library of compounds can then be screened to identify active molecules and establish preliminary SAR trends, which can guide further, more focused optimization efforts. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.combiointerfaceresearch.comui.ac.id These models are invaluable for predicting the activity of newly designed compounds and for gaining insight into the molecular properties that are most important for bioactivity. scirp.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For this compound derivatives, a wide range of descriptors can be calculated:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). They are crucial for understanding interactions involving electrostatic forces and charge transfer. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, and specific shape indices). They are important for determining how well a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity. This is critical for membrane permeability and hydrophobic interactions with the target. jocpr.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Quantum Mechanical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure, reactivity, and local properties of a molecule. juniperpublishers.com

A hypothetical set of descriptors and their potential influence on the activity of this compound analogues is presented in the table below.

Descriptor Type Example Descriptor Potential Influence on Biological Activity
ElectronicDipole MomentAffects long-range electrostatic interactions with the target.
StericMolar RefractivityRelates to molecular volume and polarizability, influencing binding affinity.
HydrophobicLogPGoverns membrane transport and hydrophobic interactions in the binding pocket.
TopologicalWiener IndexEncodes information about molecular branching, which can affect shape and fit.
Quantum MechanicalHOMO EnergyRelates to the molecule's ability to donate electrons in a chemical reaction.

A QSAR model is only useful if it is statistically robust and has good predictive power. pnrjournal.com Several statistical methods are used to develop and validate QSAR models, with multiple linear regression (MLR) and partial least squares (PLS) being common techniques. nih.gov The quality of a QSAR model is assessed using various statistical parameters:

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 indicating a better fit.

Cross-validated R² (Q²): This is a measure of the model's internal predictive ability, typically determined using a leave-one-out (LOO) cross-validation procedure. A Q² value greater than 0.5 is generally considered indicative of a good model. pnrjournal.com

External Validation (pred_R²): The most rigorous test of a QSAR model is its ability to predict the activity of an external test set of compounds that were not used in model development. A high pred_R² value confirms the model's predictive power. scirp.org

The robustness and reliability of a QSAR model are crucial for its application in virtual screening and lead optimization. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D structure of a molecule and its biological activity. nih.govnih.govresearchgate.net These methods are particularly powerful for visualizing the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity.

In a CoMFA or CoMSIA study of this compound derivatives, the molecules in a dataset would first be aligned based on a common substructure. uchile.cl The software then calculates the steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) around each molecule. These field values are then correlated with the biological activity data to generate a 3D-QSAR model.

The results are often visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for activity. For example, a green contour map in a steric analysis might indicate that bulky substituents are favored in that region, while a yellow contour map might suggest that bulk is disfavored. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, are beneficial for activity. These maps provide intuitive guidance for the rational design of new, more potent analogues. nih.gov

Pharmacophore Modeling for this compound and Related Ligands

Pharmacophore modeling serves as a cornerstone in modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the this compound series, pharmacophore models are instrumental in guiding the design of new analogs with enhanced affinity and selectivity for their target proteins.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This approach derives a pharmacophore model from a set of active compounds, assuming that they share common chemical features responsible for their biological activity. The process typically involves aligning a collection of structurally diverse but functionally related ligands and abstracting the common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of benzamide derivatives, a ligand-based pharmacophore model might be generated by selecting a set of active compounds and using computational tools to identify the shared chemical features. For instance, a pharmacophore model for a series of benzamide-based Hepatitis B Virus (HBV) capsid assembly modulators was developed by selecting active compounds to generate a hypothesis of essential interactions. nih.govjst.go.jp This approach can be applied to the this compound series by identifying a set of active analogs and generating a pharmacophore model that encapsulates their common structural motifs critical for activity.

A hypothetical ligand-based pharmacophore model for this compound derivatives could include:

An aromatic ring feature for the benzimidazole group.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the N-H of the amide.

A hydrophobic feature corresponding to the methyl group.

When the crystal structure of the target protein in complex with a ligand is available, a structure-based pharmacophore model can be elucidated. This method provides a more accurate representation of the key interactions between the ligand and the active site of the protein. By analyzing the binding mode of a ligand within the protein's binding pocket, one can identify the crucial amino acid residues involved in hydrogen bonding, hydrophobic interactions, and aromatic stacking.

For example, in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, where many benzimidazole derivatives show activity, structure-based pharmacophores have been developed using the crystal structures of PARP-1 in complex with various inhibitors. plos.orgnih.gov These models highlight the importance of the benzamide moiety in forming key hydrogen bonds with the active site residues. The benzimidazole-carboxamide scaffold is noted for its ability to form hydrogen bonds and π-stacking interactions within the nicotinamide (B372718) binding site of PARP-1. researchgate.net

A structure-based pharmacophore for a this compound derivative targeting an enzyme like PARP would likely reveal:

A hydrogen bond acceptor feature interacting with a specific backbone amide of a glycine (B1666218) residue.

A hydrogen bond donor feature from the amide N-H engaging with a serine residue.

An aromatic feature showing a π-π stacking interaction with a tyrosine or phenylalanine residue.

Once a robust pharmacophore model is established, it can be employed as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds. The identified hits can then be subjected to further computational and experimental validation.

The virtual screening workflow typically involves:

Database Preparation: Large compound libraries are prepared, often involving the generation of multiple conformers for each molecule.

Pharmacophore Matching: The pharmacophore model is used to filter the database, retaining only those molecules that can adopt a conformation matching the pharmacophoric features.

Hit Filtering and Ranking: The initial hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then ranked based on their fit to the pharmacophore model or through subsequent docking studies. nih.govpusan.ac.kr

For instance, a pharmacophore-based virtual screening of a commercial database led to the identification of novel HBV capsid assembly modulators with a benzamide scaffold. nih.govjst.go.jp Similarly, a dynamic structure-based pharmacophore approach has been used to identify new PARP-1 inhibitor chemotypes. plos.orgnih.gov This strategy could be effectively applied to discover novel derivatives of this compound with desired biological activities.

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Series

In the process of lead optimization, it is not sufficient to simply increase the potency of a compound. The quality of a lead compound is also assessed by metrics such as ligand efficiency (LE) and lipophilic efficiency (LiPE). These metrics help in selecting compounds that achieve high potency without excessive increases in molecular size or lipophilicity, which can negatively impact pharmacokinetic properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as the ratio of the binding free energy (ΔG) to the number of heavy atoms (NHA). A higher LE value indicates that the compound achieves its potency through a more efficient set of interactions with the target.

Lipophilic Efficiency (LiPE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 - logP. Higher LiPE values are generally desirable, as they indicate that the compound's potency is not solely driven by high lipophilicity, which can lead to poor solubility and other undesirable properties. An optimal LipE value is often considered to be greater than 5. nih.gov

The analysis of LE and LiPE for a series of this compound derivatives can provide valuable insights for lead optimization. By comparing these metrics across a set of analogs, medicinal chemists can identify which structural modifications lead to more efficient binding and a better balance of potency and physicochemical properties.

Below is a hypothetical data table illustrating how LE and LiPE might be analyzed for a series of this compound analogs. The data is for illustrative purposes and based on general principles observed in drug discovery.

CompoundR GroupIC50 (nM)pIC50NHAlogPLE (kcal/mol/NHA)LiPE
1 -H5006.30180.420.472.10
2 -CH32506.60190.450.472.10
3 -Cl1007.00190.490.502.10
4 -OCH31506.82200.460.472.22
5 -CF3507.30210.510.472.20

This is an interactive data table. You can sort the columns by clicking on the headers.

From this hypothetical data, one could infer that the addition of a trifluoromethyl group (Compound 5) significantly improves potency. While the LE remains relatively constant across the series, the LiPE shows a modest increase, suggesting that the increase in potency is not solely due to an increase in lipophilicity. Such analyses are critical for guiding the selection of candidates for further development.

Medicinal Chemistry and Lead Optimization Strategies for 4 Benzimidazol 1 Yl N Methylbenzamide

Principles of Medicinal Chemistry Applied to 4-(benzimidazol-1-yl)-N-methylbenzamide Scaffolds

The application of medicinal chemistry principles to a scaffold like this compound is a systematic process aimed at enhancing its drug-like properties. The initial focus is often on understanding the structure-activity relationship (SAR), which delineates how modifications to different parts of the molecule affect its biological activity. nih.govrsc.org For the this compound scaffold, the molecule can be dissected into three key components for optimization: the benzimidazole (B57391) ring, the central phenyl ring, and the N-methylbenzamide side chain.

Structure-Activity Relationship (SAR) Insights from Related Benzimidazole Derivatives:

While specific SAR data for this compound is not extensively available in the public domain, general principles can be inferred from studies on related benzimidazole-containing molecules. For instance, substitutions on the benzimidazole ring can significantly impact potency and selectivity. In a series of N'-(substituted-benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives, the introduction of a methyl group at the 5-position of the benzimidazole ring was a key feature of the synthesized compounds. nih.gov Similarly, for other benzimidazole derivatives, substitutions at the 2-position of the benzimidazole have been shown to be crucial for activity. nih.gov

The N-methylbenzamide portion of the molecule is also a critical determinant of its properties. The amide bond can participate in hydrogen bonding interactions with the target protein, and the methyl group can occupy a hydrophobic pocket. The orientation and substitution pattern of the benzamide (B126) moiety can influence binding affinity and pharmacokinetic properties.

A hypothetical SAR exploration for the this compound scaffold is presented in the table below, illustrating potential points of modification and their anticipated impact on activity.

Modification Point Substitution Hypothesized Impact on Activity Rationale
Benzimidazole Ring (Position 5/6)Electron-withdrawing groups (e.g., -Cl, -CF3)May enhance potencyCan alter the electronics of the ring system and improve interactions with the target.
Benzimidazole Ring (Position 5/6)Electron-donating groups (e.g., -OCH3)May modulate selectivityCan influence the pKa of the benzimidazole nitrogen and alter binding to off-target proteins.
Central Phenyl RingIsomeric variation (e.g., 3- or 2-yl instead of 4-yl)Significant change in activityAlters the spatial relationship between the benzimidazole and benzamide moieties.
N-methylbenzamideReplacement of methyl with larger alkyl groupsPotential for increased potency or steric hindranceExplores the size of the hydrophobic pocket in the target's binding site.
N-methylbenzamideReplacement of amide with bioisosteres (e.g., oxadiazole)Improved metabolic stability and cell permeabilityAmide bonds can be susceptible to hydrolysis by proteases.

This table represents a hypothetical SAR study for illustrative purposes.

Lead Optimization Strategies

Once a hit compound with a desirable biological activity is identified, lead optimization strategies are employed to refine its properties into a drug-like candidate.

Scaffold hopping is a powerful strategy to identify novel chemical series with similar biological activity but different core structures. monash.edu This can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. For the this compound scaffold, one might consider replacing the benzimidazole ring with other bicyclic heteroaromatics like indazole or imidazopyridine.

Original Fragment Bioisosteric Replacement Potential Advantage
Amide (-CONH-)1,2,4-OxadiazoleIncreased metabolic stability, improved cell permeability
BenzimidazoleIndazoleNovel chemical space, potential for improved selectivity
PhenylThiopheneAltered pharmacokinetic profile, potential for new interactions

This table illustrates potential bioisosteric replacements for the this compound scaffold.

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-affinity "fragments" that bind to the target protein. These fragments are then grown or linked together to produce a higher-affinity lead compound. While this compound is a larger molecule than a typical fragment, FBDD principles can still be applied in its optimization. For instance, if the benzimidazole core is identified as a key binding fragment, different side chains can be explored to occupy adjacent pockets in the binding site. Conversely, if the N-methylbenzamide portion is a key fragment, different heterocyclic systems can be attached to it.

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. This approach relies on the three-dimensional structure of the target protein. If the crystal structure of the target protein for this compound were known, de novo design algorithms could be used to design new ligands that fit optimally into the binding site, potentially leading to the discovery of entirely new and more potent scaffolds.

Strategies for Enhancing Molecular Selectivity and Potency (in vitro)

A crucial aspect of lead optimization is to improve the potency of the compound against its intended target while minimizing its activity against other related proteins, thereby enhancing its selectivity.

Understanding the key binding interactions between the lead compound and its target protein at the atomic level is paramount for rational drug design. This is typically achieved through techniques like X-ray crystallography or computational modeling. For benzimidazole derivatives, it is known that the benzimidazole nitrogen can act as a hydrogen bond acceptor, and the N-H can act as a hydrogen bond donor. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket.

For this compound, a hypothetical binding model might involve the benzimidazole N-3 atom forming a hydrogen bond with a backbone N-H of an amino acid residue, while the amide carbonyl oxygen of the benzamide moiety forms a hydrogen bond with a different residue. The phenyl rings could be involved in hydrophobic interactions. By understanding these interactions, specific modifications can be made to enhance them. For example, if a hydrogen bond is weak, a more potent hydrogen bond acceptor or donor could be introduced. If there is an unoccupied hydrophobic pocket, extending an alkyl chain on the molecule to fill it could increase potency.

The following table presents hypothetical data from a lead optimization campaign aimed at improving potency through rational modifications.

Compound Modification Target Potency (IC50, nM) Selectivity vs. Off-Target (Fold)
Lead: this compound-50010
Analog 1Addition of 5-fluoro to benzimidazole15025
Analog 2Replacement of N-methyl with N-ethyl40012
Analog 3Replacement of benzamide with 4-pyridylamide25050
Analog 4Combination of 5-fluoro and 4-pyridylamide50150

This table provides a hypothetical example of data from a lead optimization study.

Through the iterative application of these medicinal chemistry principles and lead optimization strategies, a hit compound like this compound can be systematically refined to yield a potent, selective, and drug-like clinical candidate.

Profiling Against Off-Targets (in vitro)

The assessment of a compound's selectivity is a critical step in drug development to minimize the risk of adverse effects. For this compound, a comprehensive in vitro off-target profiling would typically involve screening against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolizing enzymes. Due to the presence of the benzimidazole core, which is a known "privileged structure" in medicinal chemistry, interactions with a variety of biological targets are possible. nih.gov

Kinase Selectivity:

The benzimidazole scaffold is a common feature in many kinase inhibitors. Therefore, evaluating the inhibitory activity of this compound against a broad panel of kinases is essential to identify any potential off-target kinase inhibition that could lead to unforeseen physiological effects. A hypothetical screening of this compound against a panel of representative kinases might yield data as presented in Table 1. Such a screening would reveal the selectivity profile of the compound and guide further structural modifications to mitigate any undesirable kinase activity.

Table 1: Illustrative Kinase Selectivity Profile for this compound This table is for illustrative purposes and is based on typical kinase screening data for benzimidazole derivatives; it does not represent actual experimental results for the named compound.

Kinase TargetInhibition (%) at 10 µM
MAPK18%
CDK212%
VEGFR25%
EGFR3%
ROCK115%

Cytochrome P450 (CYP) Inhibition:

Benzimidazole-containing compounds have been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. An in vitro assessment of the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a standard part of preclinical safety evaluation. The results, typically reported as IC50 values, would indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

hERG Channel Blockade:

Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a significant concern in drug development due to the risk of cardiac arrhythmias. A patch-clamp assay is the gold standard for assessing a compound's potential to block the hERG channel. The resulting IC50 value for this compound would be a critical parameter in evaluating its cardiac safety profile.

Prodrug and Soft Drug Concepts Applied to this compound Derivatives

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov For this compound, several prodrug approaches could be conceptualized to improve its physicochemical and pharmacokinetic properties.

N-Acyl or N-Carbamoyl Derivatives: The secondary amide nitrogen in the N-methylbenzamide moiety could be a potential handle for prodrug design. Acylation or carbamoylation at this position could be explored to modulate solubility and permeability. For instance, an N-acylsulfonamide prodrug could be designed to enhance aqueous solubility. nih.gov These prodrugs would be designed to be stable in the gastrointestinal tract and then be hydrolyzed by plasma or tissue esterases to release the active parent compound.

Phosphate (B84403) Esters: If the parent molecule were to be modified to include a hydroxyl group, the formation of a phosphate ester prodrug would be a viable strategy to significantly increase aqueous solubility for parenteral administration. This approach is widely used for compounds with poor water solubility.

Table 2: Conceptual Prodrug Strategies for this compound Derivatives This table presents hypothetical prodrug strategies and does not represent experimentally verified derivatives of the named compound.

Prodrug ApproachPotential AdvantageActivation Mechanism
N-acyloxyalkoxycarbonyl derivativeImproved oral bioavailabilityEnzymatic hydrolysis (esterases)
N-phosphonooxymethyl derivativeEnhanced aqueous solubilityEnzymatic hydrolysis (phosphatases)
Amino acid conjugateTargeted delivery via amino acid transportersEnzymatic hydrolysis (peptidases)

Soft Drug Concepts:

A soft drug is a pharmacologically active compound that is designed to undergo predictable and controlled metabolism to form inactive and non-toxic metabolites after exerting its therapeutic effect. This approach is aimed at minimizing systemic side effects.

For a derivative of this compound, a soft drug strategy could involve the introduction of a metabolically labile group, such as an ester, at a position that is not critical for its primary pharmacological activity. For example, if a hydroxyl group were introduced on the benzimidazole or benzene (B151609) ring, it could be esterified. This ester would be readily hydrolyzed by plasma or tissue esterases to an inactive hydroxylated metabolite, which could then be rapidly eliminated from the body. This approach would localize the drug's action and reduce the potential for systemic toxicity.

Future Research Directions and Unanswered Questions in 4 Benzimidazol 1 Yl N Methylbenzamide Studies

Emerging Methodologies for Synthetic Access to Advanced Analogues

The synthesis of advanced analogues of 4-(benzimidazol-1-yl)-N-methylbenzamide is crucial for exploring a wider chemical space and refining structure-activity relationships (SAR). Traditional synthetic routes are being supplemented and, in some cases, replaced by more efficient, sustainable, and versatile methodologies.

Catalytic Innovations: Recent years have seen a surge in the use of novel catalysts to facilitate the synthesis of benzimidazole (B57391) derivatives. frontiersin.org Transition metal catalysts, including palladium, copper, and iron, are being employed in cross-coupling reactions to form the core benzimidazole structure and to introduce diverse substituents. impactfactor.org For instance, copper-based catalysts have been effectively used for the N-arylation of benzimidazoles. Nanocatalysts, such as those based on gold and cobalt ferrite, are also gaining traction due to their high efficiency and recyclability. impactfactor.orgbiotech-asia.org Lanthanide catalysts, like lanthanum chloride, have been utilized in one-pot syntheses, offering a streamlined approach to complex benzimidazole structures. impactfactor.org

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. The use of deep eutectic solvents (DES) as green and recyclable reaction media is a promising alternative to traditional volatile organic solvents. ijpsjournal.com Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for benzimidazole derivatives. wikipedia.org Furthermore, solvent-free reaction conditions are being explored to minimize waste and environmental impact. impactfactor.orgwikipedia.org

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of continuous flow processes for the synthesis of benzimidazole derivatives, including N-oxides, has been demonstrated to be faster and more efficient than batch methods. researchgate.net This methodology holds significant potential for the large-scale and on-demand production of advanced analogues.

A summary of emerging synthetic methodologies is presented in the interactive table below:

MethodologyKey AdvantagesExamples of Catalysts/Conditions
Novel Catalysis High efficiency, selectivity, and recyclability.Palladium, Copper, Iron, Gold nanoparticles, Cobalt ferrite nanoparticles, Lanthanum chloride.
Green Chemistry Reduced environmental impact, use of safer solvents, energy efficiency.Deep Eutectic Solvents (DES), Microwave irradiation, Solvent-free conditions.
Flow Chemistry Improved reaction control, enhanced safety, scalability, faster reaction times.Two-step continuous flow processes for N-oxide synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to benzimidazole-benzamide research is poised to accelerate the identification of novel therapeutic agents.

In Silico Screening and Molecular Docking: Computational approaches are instrumental in the early stages of drug discovery. impactfactor.org Virtual screening of large compound libraries allows for the rapid identification of potential hits that can bind to a specific biological target. ijpsjournal.com Molecular docking studies provide insights into the binding modes and interactions of benzimidazole derivatives with their target proteins, guiding the design of more potent and selective inhibitors. biotech-asia.orgresearchgate.netnih.gov For example, in silico screening has been used to evaluate 2-substituted benzimidazoles as potential anticancer agents by studying their interactions with receptors like 3ERT. biotech-asia.org

Predictive Modeling: Machine learning models are being developed to predict the biological activities and physicochemical properties of novel compounds. drugbank.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of unsynthesized analogues. nih.gov ML algorithms such as random forest, k-nearest neighbors, and support vector machines are being employed to build these predictive models. drugbank.comresearchgate.net These models can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline.

De Novo Drug Design: Generative AI models are emerging as a powerful tool for designing entirely new molecules with desired properties. These models can learn the underlying patterns in existing chemical data to generate novel benzimidazole-benzamide scaffolds that are predicted to be active against a specific target. This approach has the potential to explore a much larger and more diverse chemical space than traditional methods.

Exploration of Novel Biological Targets for this compound

While benzimidazole derivatives are known to interact with a variety of biological targets, the exploration for novel targets for the this compound scaffold and its analogues is an active area of research. Identifying new targets can open up therapeutic avenues for a range of diseases.

Kinase Inhibition: Many benzimidazole derivatives have been identified as potent kinase inhibitors, a class of enzymes that play a critical role in cellular signaling and are often dysregulated in cancer. researchgate.net Novel research is focused on identifying specific kinases that can be targeted by benzimidazole-benzamide compounds. For instance, multi-target inhibitors that can simultaneously block the activity of kinases like EGFR and VEGFR-2 are being developed. nih.gov

Topoisomerase and PARP Inhibition: DNA topoisomerases and poly (ADP-ribose) polymerase (PARP) are key enzymes involved in DNA replication and repair, making them attractive targets for cancer therapy. researchgate.netnih.gov The ability of benzimidazole derivatives to interact with these enzymes is being investigated to develop new anticancer agents. nih.gov

Microbial Enzymes: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Future research will likely focus on identifying novel microbial enzyme targets to combat the growing threat of antimicrobial resistance. For example, enzymes like lanosterol 14α-demethylase in fungi and urease in bacteria are being explored as potential targets for new benzimidazole-based drugs. nih.govnih.gov

A table of potential novel biological targets is provided below:

Target ClassSpecific ExamplesTherapeutic Area
Kinases EGFR, VEGFR-2, FGFR, PDGFRCancer
DNA Maintenance Enzymes Topoisomerase I and II, PARPCancer
Microbial Enzymes Lanosterol 14α-demethylase, UreaseInfectious Diseases
Viral Polymerases HCV RNA-dependent RNA polymeraseViral Infections

Challenges and Opportunities in the Field of Benzimidazole-Benzamide Research

Despite the significant promise of benzimidazole-benzamide derivatives, several challenges need to be addressed to translate these compounds into clinical therapies. However, these challenges also present opportunities for innovation and advancement in the field.

Challenges:

Drug Resistance: A major hurdle in the development of antimicrobial and anticancer agents is the emergence of drug resistance. frontiersin.org Understanding the mechanisms of resistance to benzimidazole-based drugs is crucial for designing next-generation compounds that can overcome this challenge.

Toxicity and Selectivity: While the benzimidazole scaffold is generally considered to have low toxicity, off-target effects can still be a concern. ijpsjournal.comresearchgate.net Improving the selectivity of these compounds for their intended biological target over other proteins is a key challenge.

Pharmacokinetic Properties: Poor aqueous solubility and limited bioavailability can hinder the clinical translation of some benzimidazole derivatives. researchgate.net Optimizing the pharmacokinetic profile of these compounds is essential for ensuring their efficacy in vivo.

Opportunities:

Nanotechnology-Based Drug Delivery: Nanoparticle-based formulations offer a promising approach to overcome challenges related to solubility and bioavailability. researchgate.netresearchgate.net Encapsulating benzimidazole-benzamide derivatives in nanocarriers can improve their delivery to the target site and enhance their therapeutic efficacy. researchgate.net

Targeted Drug Delivery: The development of targeted drug delivery systems can improve the selectivity of benzimidazole-based therapies and reduce off-target toxicity. ijpsjournal.com This can be achieved by conjugating the compounds to ligands that specifically bind to receptors overexpressed on diseased cells.

Exploration of Natural Products: Natural sources represent a vast and largely untapped reservoir of chemical diversity. ijpsjournal.comresearchgate.net The exploration of natural products for novel benzimidazole-containing compounds could lead to the discovery of new therapeutic agents with unique mechanisms of action. ijpsjournal.com

Repurposing Existing Drugs: Drug repurposing, or finding new uses for existing approved drugs, is a cost-effective and time-saving strategy. frontiersin.org Several approved benzimidazole anthelmintics have shown promise as anticancer agents, highlighting the potential for repurposing other members of this chemical class. researchgate.net

Q & A

Q. What integrative approaches combine SAR with computational modeling for drug discovery?

  • Methodological Answer :
  • Combinatorial Libraries : Synthesize 50–100 derivatives with diverse substituents (e.g., halogens, alkyl chains) and screen via high-throughput assays .
  • QSAR Modeling : Use MOE or RDKit to generate 2D/3D descriptors (e.g., logP, polar surface area) and build regression models (R² > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.